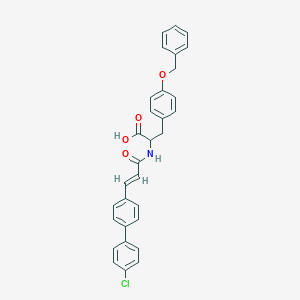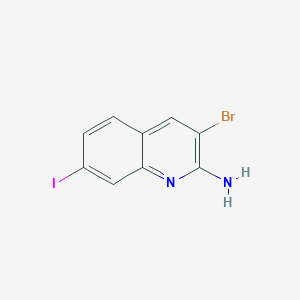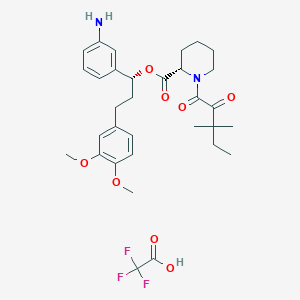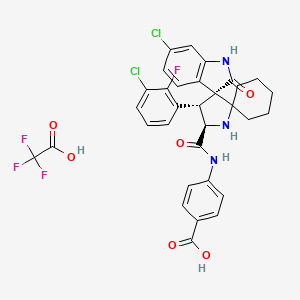
GPR34 receptor antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPR34 receptor antagonist 2 is a compound that acts as an antagonist to the GPR34 receptor, a G protein-coupled receptor. This compound is primarily used in research related to immune and inflammatory diseases. It has shown potential in inhibiting histamine release and has applications in studying various physiological and pathological processes .
Preparation Methods
The synthesis of GPR34 receptor antagonist 2 involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials.
Reaction Conditions: The reactions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as polyethylene glycol (PEG300) and Tween-80.
Synthetic Routes: The compound is synthesized through a series of chemical reactions, including condensation and substitution reactions.
Industrial Production: For industrial-scale production, the compound is synthesized in large reactors under controlled conditions to ensure high purity and yield
Chemical Reactions Analysis
GPR34 receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where specific functional groups in the compound are replaced with other groups.
Common Reagents and Conditions: Reagents such as DMSO, PEG300, and Tween-80 are commonly used in these reactions. The reactions are typically carried out under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and applications .
Scientific Research Applications
GPR34 receptor antagonist 2 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of G protein-coupled receptor antagonists.
Biology: The compound is used in biological research to understand the role of GPR34 receptors in various physiological processes.
Medicine: In medical research, it is used to investigate potential treatments for immune and inflammatory diseases.
Industry: The compound has applications in the pharmaceutical industry for the development of new drugs targeting GPR34 receptors .
Mechanism of Action
The mechanism of action of GPR34 receptor antagonist 2 involves its interaction with the GPR34 receptor. The compound binds to the receptor, inhibiting its activity. This inhibition affects the downstream signaling pathways, including the PI3K-AKT and ERK pathways, which are involved in various cellular processes such as inflammation and immune response .
Comparison with Similar Compounds
GPR34 receptor antagonist 2 is unique compared to other similar compounds due to its specific binding affinity and selectivity for the GPR34 receptor. Similar compounds include:
S3E-LysoPS: A lysophosphatidylserine analogue that also targets GPR34.
M1: A derivative of S3E-LysoPS with a metabolically stable aromatic fatty acid surrogate.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
2-[[(E)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26ClNO4/c32-27-15-13-26(14-16-27)25-11-6-22(7-12-25)10-19-30(34)33-29(31(35)36)20-23-8-17-28(18-9-23)37-21-24-4-2-1-3-5-24/h1-19,29H,20-21H2,(H,33,34)(H,35,36)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRREELAPZFVLQ-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C=CC3=CC=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)/C=C/C3=CC=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;hydrochloride](/img/structure/B8144700.png)
![formic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B8144705.png)

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8144717.png)



![7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8144760.png)

![2-[4-[4-[[7-[(3,5-Difluorophenyl)methyl]pyrrolo[2,3-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]acetamide](/img/structure/B8144779.png)

![[(1S)-1-carboxy-4,4-difluoro-3,3-dimethylbutyl]azanium;chloride](/img/structure/B8144808.png)
![methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid](/img/structure/B8144809.png)
